2,4-Bis(trifluoromethyl)-5-fluoroaniline
Overview
Description
2,4-Bis(trifluoromethyl)-5-fluoroaniline is a useful research compound. Its molecular formula is C8H4F7N and its molecular weight is 247.11 g/mol. The purity is usually 95%.
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Biological Activity
2,4-Bis(trifluoromethyl)-5-fluoroaniline is a fluorinated aromatic amine known for its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C9H5F7N
- Molecular Weight : 235.14 g/mol
- CAS Number : 1807120-35-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethyl groups enhance lipophilicity and binding affinity to target proteins, which can modulate enzyme activities and receptor interactions.
Biological Activity Overview
Recent studies highlight the following biological activities associated with this compound:
- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant inhibitory activity against HeLa and HepG2 cells.
- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.
Cytotoxicity Studies
A series of in vitro studies were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
These results indicate that the compound has a promising profile as an anticancer agent, particularly against liver and cervical cancer cells.
Antimicrobial Activity
In a study assessing the antimicrobial properties of fluorinated compounds, this compound was tested against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
The findings demonstrate that the compound possesses significant antimicrobial activity, particularly against fungal pathogens.
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups in the structure of this compound plays a crucial role in enhancing its biological activity. Comparative studies with non-fluorinated analogs have shown that fluorination increases both potency and selectivity towards biological targets.
Properties
IUPAC Name |
5-fluoro-2,4-bis(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7N/c9-5-2-6(16)4(8(13,14)15)1-3(5)7(10,11)12/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHSWWRBXLLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244369 | |
Record name | Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807120-35-9 | |
Record name | Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807120-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.